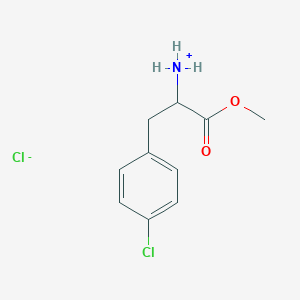

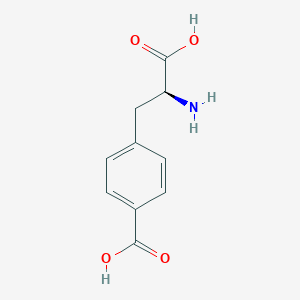

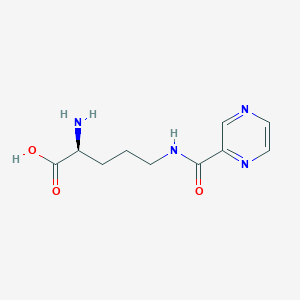

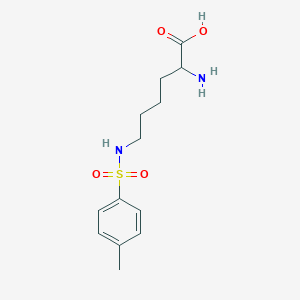

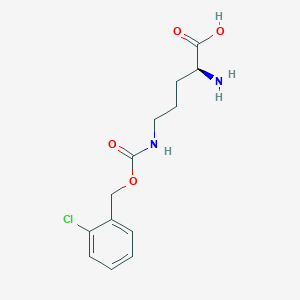

H-Orn(2-CL-Z)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

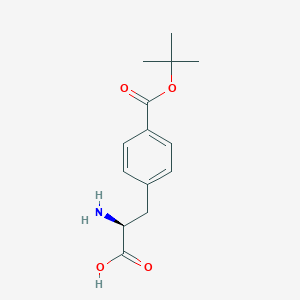

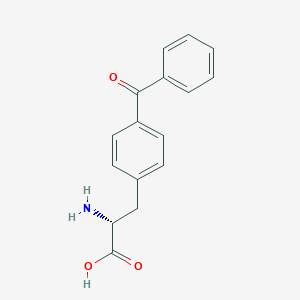

“H-Orn(2-CL-Z)-OH” refers to a compound where the amine function in the side chains of Lys and Orn is protected by the 2-Cl-Z group . This group is commonly used in solution phase peptide synthesis and Boc solid phase peptide synthesis . It is also utilized for the same purpose in Fmoc synthesis, though much less frequently .

Synthesis Analysis

In standard Boc synthesis, the 2-Cl-Z group is removed simultaneously when the peptide is cleaved from the resin with HF or HBr/TFA . It can also be removed by hydrogenolysis over a Pd catalyst . The process involves dissolving the peptide in 10% formic acid in MeOH, adding an equal mass (with respect to the mass of the peptide) of Pd catalyst (5% Pd on carbon), warming gently until gas begins to evolve, stirring vigorously and keeping the mixture acidic (add formic acid if necessary) .

Chemical Reactions Analysis

The 2-Cl-Z group can be removed by hydrogenolysis over a Pd catalyst . This involves dissolving the peptide in 10% formic acid in MeOH, adding an equal mass of Pd catalyst (5% Pd on carbon), warming gently until gas begins to evolve, stirring vigorously, and keeping the mixture acidic .

科学研究应用

吸附性能和结构分析

层状氯氢氧化锌(Zn5(OH)8Cl2·H2O)在热处理后表现出有趣的吸附性能。在特定温度下脱气会导致结构变化和比表面积增加,从而增强材料对紫外吸收和H2O、CO2选择性吸附的能力。这种现象在材料科学中具有重要意义,特别适用于气体吸附和分离(Tanaka & Fujioka, 2010)。

功能性ZnO纳米结构的制备

层状氢氧化锌(LZHs)可作为制备功能性ZnO纳米结构的前体。它们独特的层状结构和插层各种阴离子的能力使其适用于合成具有潜在应用于催化、光催化等领域的新材料(Gordeeva等,2020)。

荧光发射性能

某些化合物与氢氧化锌的水热反应可以产生具有强荧光发射性能的产物。这为材料科学的研究开辟了新的途径,特别是在需要荧光材料的领域,如传感技术和显示系统(Chen et al., 2001)。

光催化制氢

通过水热方法合成的ZnO/Zn(OH)2宏观结构在光催化分水应用中显示出潜力,对氢气生产至关重要。这些材料的光催化活性表明它们在可持续能源生产中具有潜力(Wu et al., 2018)。

作用机制

Target of Action

The primary target of H-Orn(2-CL-Z)-OH is the amine function in the side chains of Lys and Orn . The 2-Cl-Z group is commonly used in solution phase peptide synthesis and Boc solid phase peptide synthesis to protect these amine functions .

Mode of Action

The 2-Cl-Z group interacts with its targets by protecting the amine function during the synthesis process . In standard Boc synthesis, the 2-Cl-Z group is removed simultaneously when the peptide is cleaved from the resin with HF or HBr/TFA . It can also be removed by hydrogenolysis over a Pd catalyst .

Result of Action

The primary molecular effect of this compound’s action is the protection of the amine function in the side chains of Lys and Orn during peptide synthesis . This allows for the successful formation of peptides without unwanted side reactions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the temperature at which deprotection occurs can affect the stability of the 2-Cl-Z group . Furthermore, the presence of certain substances, such as a Pd catalyst, can facilitate the removal of the 2-Cl-Z group .

生化分析

Biochemical Properties

H-Orn(2-CL-Z)-OH is involved in solution phase peptide synthesis and Boc solid phase peptide synthesis to protect the amine function in the side chains of Lys and Orn . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complexity of biochemical reactions .

Molecular Mechanism

The molecular mechanism of this compound is complex. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Transport and Distribution

This compound is likely to be transported and distributed within cells and tissues in a manner similar to other similar compounds

属性

IUPAC Name |

(2S)-2-amino-5-[(2-chlorophenyl)methoxycarbonylamino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O4/c14-10-5-2-1-4-9(10)8-20-13(19)16-7-3-6-11(15)12(17)18/h1-2,4-5,11H,3,6-8,15H2,(H,16,19)(H,17,18)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWPRGWUUQAAZHW-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC(C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCC[C@@H](C(=O)O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00556355 |

Source

|

| Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118553-99-4 |

Source

|

| Record name | N~5~-{[(2-Chlorophenyl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00556355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。